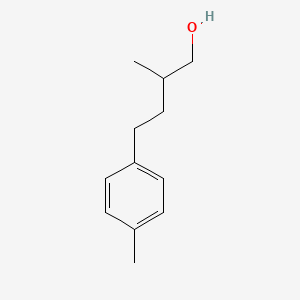![molecular formula C18H25N3O2 B13576847 (1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[310]hexane-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Amino Acid Derivative Formation: The amino acid derivative is synthesized via a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.
Cyclization: The bicyclic structure is formed through an intramolecular cyclization reaction, often facilitated by a strong base.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction, using a suitable nitrile donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of amide derivatives.
科学研究应用
(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of (1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects. The adamantyl group enhances its binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile: Unique due to its specific bicyclic structure and functional groups.
Adamantane derivatives: Share the adamantyl group but differ in other functional groups.
Nitrile-containing bicyclic compounds: Similar in containing a nitrile group and a bicyclic structure but differ in the specific arrangement of atoms.
Uniqueness
The uniqueness of this compound lies in its combination of an adamantyl group, a nitrile group, and a bicyclic structure, which confer specific chemical and biological properties not found in other compounds.
属性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m1/s1 |
InChI 键 |
QGJUIPDUBHWZPV-HXVSPFRTSA-N |
手性 SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |
规范 SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


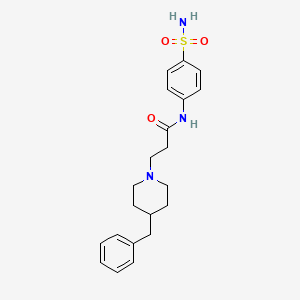
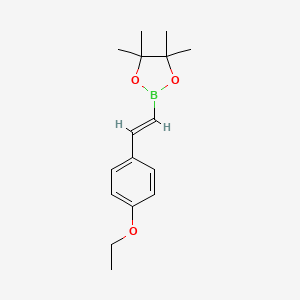
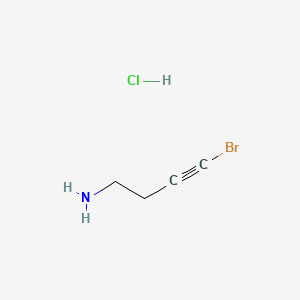
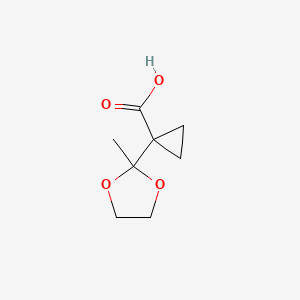
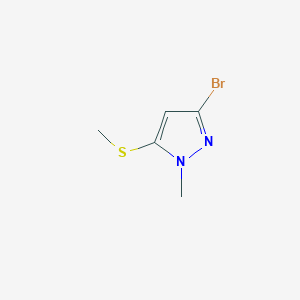

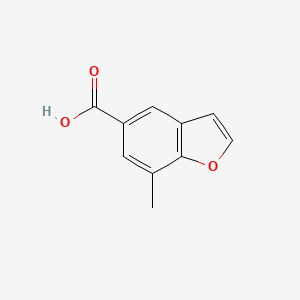
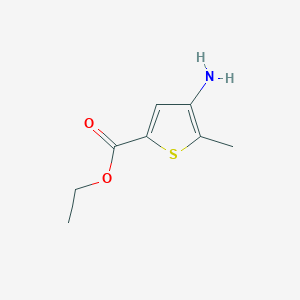
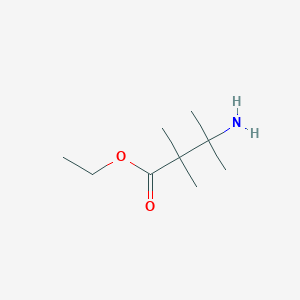
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

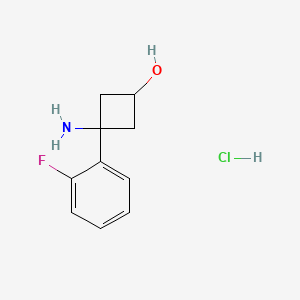
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
